Inosine

Overview

Description

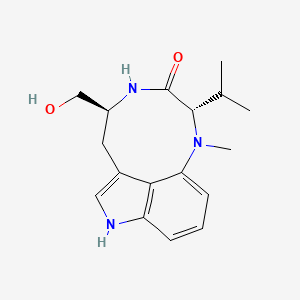

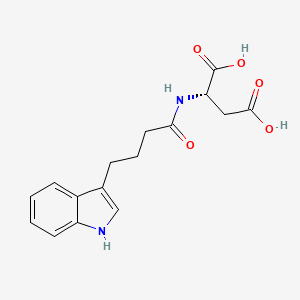

Inosine is a naturally occurring purine nucleoside formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond . It was first discovered in 1965 during the analysis of RNA transferase . This compound is commonly found in transfer RNAs (tRNAs) and plays a crucial role in the proper translation of the genetic code in wobble base pairs . It is also an intermediate in purine metabolism and has been studied for its potential neuroprotective properties .

Scientific Research Applications

Inosine has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various purine derivatives.

Medicine: this compound has been studied for its potential neuroprotective effects, particularly in spinal cord injury and stroke.

Mechanism of Action

Inosine exerts its effects through various molecular targets and pathways. It has potent axon-promoting effects, possibly serving as an agonist of nerve growth factor-activated protein kinase (N-Kinase). It may also be converted to cyclic nucleotides that enable advancing nerve endings to overcome inhibitory effects of myelin . Additionally, this compound stimulates differentiation in rat sympathetic neurons and promotes the survival of astrocytes .

Similar Compounds:

Adenosine: Similar to this compound, adenosine is a nucleoside that plays a role in energy transfer and signal transduction.

Guanosine: Another purine nucleoside involved in RNA and DNA synthesis.

Xanthosine: A nucleoside that is an intermediate in purine metabolism.

Uniqueness of this compound: this compound is unique due to its role in RNA editing and its potential neuroprotective properties. Unlike adenosine and guanosine, this compound can pair with adenine, cytosine, and uracil, providing greater flexibility in base pairing .

Safety and Hazards

Future Directions

Inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states . A more thorough understanding of the mechanistic roles of this compound and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .

Biochemical Analysis

Biochemical Properties

Inosine is involved in several biochemical reactions, primarily in purine metabolism. It is an intermediate in the degradation of adenosine to uric acid. This compound monophosphate dehydrogenase (IMPDH) catalyzes the conversion of this compound monophosphate to xanthosine monophosphate, a key step in guanine nucleotide biosynthesis . This compound also interacts with adenosine deaminases, which convert adenosine to this compound through deamination . These interactions are crucial for maintaining the balance of purine nucleotides within the cell.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance mitochondrial respiration in tumor cells by inducing Rag GTPases and promoting the synthesis of tricarboxylic acid (TCA) cycle enzymes . This compound also influences immune cells, where it acts as an immunostimulatory metabolite produced by gut microbiota, enhancing the efficacy of anticancer immunotherapy . Additionally, this compound has neuroprotective properties, promoting axonal regrowth and neuronal survival after injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to purinergic receptors, such as adenosine A2A receptors, modulating immune responses and enhancing mitochondrial function . This compound also participates in RNA editing, where adenosine deaminases convert adenosine to this compound in RNA molecules, affecting gene expression and RNA stability . Furthermore, this compound monophosphate dehydrogenase plays a critical role in guanine nucleotide biosynthesis, influencing cellular proliferation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can degrade into hypoxanthine and ribose over extended periods . Long-term studies have shown that this compound supplementation can lead to sustained neuroprotective effects, promoting neuronal survival and axonal regrowth over weeks to months . In cancer research, this compound’s impact on mitochondrial function and immune modulation has been observed to persist over several days to weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance neuronal survival and promote axonal regrowth in rodent models of brain injury . In contrast, high doses of this compound can lead to adverse effects, such as increased uric acid levels and potential kidney damage . In cancer models, this compound supplementation has been found to improve the efficacy of immunotherapy at specific dosages, with higher doses potentially leading to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine metabolism and the pentose phosphate pathway. It is a key intermediate in the degradation of adenosine to uric acid, catalyzed by adenosine deaminase . This compound is also converted to hypoxanthine by purine nucleoside phosphorylase, which is further metabolized to xanthine and uric acid . Additionally, this compound can be phosphorylated to this compound monophosphate, entering the purine nucleotide cycle and contributing to nucleotide biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific nucleoside transporters. The equilibrative nucleoside transporter 1 (ENT1) facilitates the uptake of this compound into cells . Once inside the cell, this compound can be phosphorylated to this compound monophosphate or deaminated to hypoxanthine. This compound’s distribution within tissues is influenced by its interactions with purinergic receptors and its role in purine metabolism .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it participates in purine metabolism and RNA editing. This compound-containing RNAs are found in both the nucleus and cytoplasm, with specific localization patterns depending on the type of RNA and the extent of editing . This compound’s role in RNA editing can influence its localization, as edited RNAs may be retained in the nucleus or transported to the cytoplasm for translation .

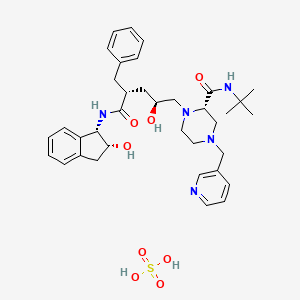

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine can be synthesized by adding this compound into a sodium hydroxide aqueous solution to obtain an this compound aqueous solution. This solution is then mixed with sodium chloride, glycine, and sodium benzoate. Activated carbon is added, stirred, filtered, and diluted with water for injection. The pH of the solution is adjusted to 7-8 .

Industrial Production Methods: The industrial production of this compound involves similar steps as the synthetic route. The process ensures that the injection remains stable and avoids the yellowing of the solution by adding small amounts of glycine and sodium benzoate as auxiliary agents .

Chemical Reactions Analysis

Types of Reactions: Inosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the conversion of adenine to adenosine or this compound monophosphate (IMP), which is then converted into this compound .

Common Reagents and Conditions: Common reagents used in these reactions include purine nucleoside phosphorylase, which interconverts this compound and hypoxanthine . The conditions for these reactions typically involve enzymatic processes.

Major Products: The major products formed from these reactions include this compound monophosphate (IMP) and xanthosine monophosphate, which are key intermediates in purine metabolism .

properties

| { "Design of the Synthesis Pathway": "Inosine can be synthesized using a multistep process involving the conversion of ribose to hypoxanthine, followed by the addition of a ribose moiety to hypoxanthine to form inosine.", "Starting Materials": [ "Ribose", "Hydroxylamine hydrochloride", "Sodium nitrite", "Sodium bicarbonate", "Sodium hydroxide", "Hypoxanthine", "Triethylamine", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Ribose is converted to ribose-5-phosphate using hydroxylamine hydrochloride and sodium nitrite.", "Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) using sodium bicarbonate and sodium hydroxide.", "Hypoxanthine is synthesized from PRPP by a series of enzymatic reactions or can be purchased commercially.", "Hypoxanthine is reacted with di-tert-butyl dicarbonate and triethylamine to form a protected hypoxanthine derivative.", "The protected hypoxanthine derivative is deprotected using N,N-diisopropylethylamine and acetic anhydride to form inosine.", "Inosine is purified using methanol and water." ] } | |

CAS RN |

58-63-9 |

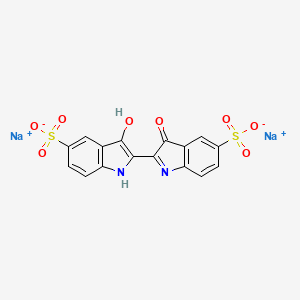

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |

InChI Key |

UGQMRVRMYYASKQ-VTHZCTBJSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Appearance |

Solid powder |

melting_point |

218 °C |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) 15.8 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Inosine; NSC 20262; NSC-20262; NSC20262 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of inosine?

A1: this compound has the molecular formula C10H12N4O5 and a molecular weight of 268.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, ultraviolet resonance Raman spectroscopy has been used to characterize the vibrational modes of this compound and its deuterated species. [] This technique helps understand the structural features of this compound in different environments, including aqueous solutions and RNA strands.

Q3: How does this compound exert its effects in biological systems?

A: this compound interacts with various targets in the body, including enzymes, receptors, and nucleic acids. One prominent mechanism involves its role in purine metabolism, where it can be phosphorylated to this compound monophosphate (IMP). [] IMP is a key intermediate in the biosynthesis of purine nucleotides, which are essential for energy metabolism, nucleic acid synthesis, and cellular signaling.

Q4: Does this compound interact with any specific receptors?

A: Research suggests that this compound can activate the adenosine A2A receptor (A2AR). [] This interaction has been linked to its neuroprotective effects in models of Huntington's disease.

Q5: What is the role of this compound in A-to-I RNA editing?

A: A-to-I RNA editing is a process where adenosine (A) is converted to this compound (I) in RNA molecules. This process can alter the information content of RNA, leading to changes in protein sequence or function. Enzymes like Endonuclease V play a crucial role in the recognition and cleavage of this compound-containing RNA, contributing to the regulation of A-to-I editing. [, ]

Q6: How does this compound affect cancer cells?

A: Recent research suggests that this compound can inhibit the ubiquitin-activating enzyme UBA6 in tumor cells. [] This inhibition leads to increased tumor immunogenicity, making cancer cells more susceptible to immune-mediated killing. This compound has been shown to enhance the efficacy of immune checkpoint blockade therapy in mouse models. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: this compound has been investigated for its potential in various therapeutic areas, including:

- Neurodegenerative Diseases: this compound exhibits neuroprotective effects in animal models of Huntington's disease, potentially by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway. []

- Cancer Immunotherapy: this compound shows promise as an adjuvant therapy to enhance the efficacy of immune checkpoint blockade in certain cancers. [, ]

- Viral Infections: this compound pranobex, a salt form of this compound, has been studied for its potential antiviral effects, particularly against human papillomavirus (HPV). [, ]

- Blood Preservation: this compound has been explored as a potential additive in blood preservation solutions to maintain red blood cell viability and function during storage. [, ]

Q8: Are there any agricultural applications of this compound?

A: Research indicates that this compound can stimulate the germination of spores in certain bacteria, such as Bacillus cereus. [] This finding suggests potential applications in agriculture, particularly in understanding and controlling bacterial spore germination in soil and plant systems.

Q9: Can this compound be used in the laboratory setting?

A9: Yes, this compound is a valuable tool in various research areas:

- Molecular Biology: this compound is often incorporated into degenerate oligonucleotide primers for PCR amplification of DNA. Its ability to pair with multiple bases makes it useful for amplifying sequences with unknown or variable regions. []

- Parasitology: this compound and its derivatives, like this compound-arginine salt, can be used to activate actinospores of myxozoan parasites in vitro. [] This activation is crucial for studying the life cycle and host-parasite interactions of these important fish pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.